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Compound of Interest

Compound Name:
5-Chloro-8-(2-

nitrophenoxy)quinoline

CAS No.: 400076-99-5

Cat. No.: B3002109 Get Quote

Part 1: Executive Summary & Structural Context
The Target Analyte
5-Chloro-8-(2-nitrophenoxy)quinoline is a bioactive scaffold belonging to the 8-

aryloxyquinoline class. This compound integrates the pharmacophore of 5-chloro-8-

hydroxyquinoline (Cloxyquin)—known for its antimicrobial and metal-chelating properties—with

a 2-nitrophenoxy moiety.

From a structural perspective, this molecule presents a unique crystallographic challenge and

opportunity. Unlike planar quinolines, the ether linkage (

) introduces a rotational degree of freedom, while the ortho-nitro group on the phenoxy ring
induces significant steric strain. This typically forces the molecule into a non-planar, twisted
conformation, disrupting standard

-

stacking and creating novel packing motifs driven by weak interactions (C-H...O and N...O).

Strategic Importance
Understanding the solid-state arrangement of this compound is critical for:
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Polymorph Screening: Identifying stable forms for pharmaceutical formulation.

Structure-Activity Relationship (SAR): Correlating the twist angle of the ether linkage with

biological binding affinity (e.g., fitting into hydrophobic pockets of enzymes like MetAP-2).

Part 2: Experimental Methodology (The "How-To")
This section details the self-validating protocols required to synthesize, crystallize, and solve

the structure of the target compound.

Synthesis & Purification (Pre-requisite)
Context: High-quality single crystals require >99% chemical purity. The synthesis relies on

Nucleophilic Aromatic Substitution (

).

Protocol:

Reactants: Combine 5-chloro-8-hydroxyquinoline (1.0 eq) with 1-fluoro-2-nitrobenzene (1.1

eq) in DMF.

Base: Add Potassium Carbonate (

, 2.0 eq) to deprotonate the phenol.

Conditions: Heat to 80°C for 6-8 hours under

atmosphere.

Workup: Pour into ice water; filter the precipitate.

Recrystallization: Purify initially from Ethanol/Water (9:1) to remove inorganic salts.

Crystal Growth Strategy
Objective: Obtain single crystals of dimensions

mm suitable for X-ray diffraction.
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Method Solvent System Conditions Expected Outcome

Slow Evaporation
Acetone : Ethanol

(1:1)

Room Temp, dust-

free, semi-sealed vial

Prismatic blocks (Most

likely for diffraction)

Vapor Diffusion
THF (solvent) /

Hexane (antisolvent)
Closed chamber, 4°C

Needles (Often

twinned, less ideal)

Slow Cooling Acetonitrile
60°C

25°C (0.5°C/min)
Platelets

Validation Check: Examine crystals under a polarizing microscope. Sharp extinction angles

indicate single crystallinity. If "Maltese Cross" patterns or curved edges appear, re-crystallize.

X-Ray Data Collection & Reduction
Instrument: Bruker D8 QUEST or similar diffractometer. Radiation: Mo-K\alpha (

Å) is preferred over Cu-K\alpha to minimize absorption corrections due to the Chlorine atom.

Step-by-Step Workflow:

Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

Cooling: Maintain sample at 100 K (using

stream) to reduce thermal vibration parameters (

).

Strategy: Collect

-scans with 0.5° width. Ensure completeness >99% up to

.

Reduction: Use SAINT or CrysAlisPro for integration and scaling. Apply Multi-scan

absorption correction (SADABS).
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Part 3: Structural Solution & Refinement
The Solution Pipeline
The structure solution process follows a logical causality: Phase Problem

Electron Density Map

Atomic Assignment.

Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

Space Group Determination: Expect Monoclinic (

) or Triclinic (

), common for organic non-chiral molecules.

Refinement Protocol
Heavy Atoms: Locate Cl, O, and N atoms first in the difference Fourier map.

Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.

Hydrogen Placement:

Aromatic H: Constrain to riding model (

Å,

).

Methyl/Methylene H (if solvated): Use H-bond geometry constraints.

Convergence Criteria:

(observed data) should be

.

Goodness of Fit (
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) should approach 1.0.

Max/Min residual electron density should be

(near Cl atom).

Visualization of the Workflow
The following diagram illustrates the critical path from synthesis to solved structure.
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Figure 1: The Crystallographic Pipeline. Green nodes indicate critical decision points for

sample quality.

Part 4: Structural Analysis & Chemo-Physical
Implications
Once the structure is solved, the analysis must focus on the specific interactions unique to the

5-Chloro-8-(2-nitrophenoxy)quinoline framework.

Molecular Conformation (The "Twist")
The critical geometric parameter is the torsion angle around the ether linkage (

).

Prediction: Due to the steric bulk of the ortho-nitro group, the phenyl ring will be twisted

nearly perpendicular to the quinoline plane (Dihedral angle

).

Significance: This "L-shaped" conformation prevents the molecule from intercalating into

DNA (unlike planar acridines), suggesting its biological mechanism is likely enzyme inhibition
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rather than genotoxicity.

Supramolecular Architecture
Analyze the packing for the following specific interactions:

-Stacking: Look for offset face-to-face stacking between the electron-deficient pyridine ring of
one molecule and the electron-rich benzene ring of the quinoline moiety of an adjacent
molecule (Centroid-Centroid distance

Å).

Halogen Bonding: Inspect the Chlorine atom (5-position). It often acts as a Lewis acid (

-hole) interacting with the Nitro group oxygen or ether oxygen of a neighbor (

).

Weak Hydrogen Bonds: The Nitro group is a strong acceptor. Look for

interactions that stabilize the crystal lattice.

Interaction Logic Diagram
The following diagram maps the expected intermolecular forces stabilizing the lattice.
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Figure 2: Interaction Map. Dashed lines represent supramolecular forces determining the

crystal packing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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